Polymyxin - 1406-11-7

Polymyxin

Catalog Number: EVT-411333
CAS Number: 1406-11-7
Molecular Formula: C48H82N16O14
Molecular Weight: 1107.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Basic lipopeptide antibiotic group obtained from Bacillus polymyxa. They affect the cell membrane by detergent action and may cause neuromuscular and kidney damage. At least eleven different members of the polymyxin group have been identified, each designated by a letter.
Classification

Polymyxins are classified as polypeptide antibiotics based on their structure, which consists of a cyclic heptapeptide linked to a fatty acid side chain. This classification highlights their unique mechanism of action and their specific target profile against bacterial membranes.

Synthesis Analysis

The synthesis of polymyxins can be approached through two main methodologies: total synthesis and semi-synthetic modification.

Total Synthesis

Total synthesis often employs solid-phase peptide synthesis (SPPS), which allows for modifications at various points in the core heptapeptide structure. Key techniques include:

  1. Linear Peptide Synthesis: This involves synthesizing the linear peptide first and then cyclizing it off-resin. For example, a method using 9-fluorenylmethoxycarbonyl (FMOC)-protected threonine as a resin attachment point has been reported, allowing for cyclization via diphenylphosphoryl azide after deprotection .
  2. On-resin Cyclization: In this approach, cyclization occurs while the peptide is still attached to the resin, utilizing specific protecting groups that allow for simultaneous deprotection and cyclization .

Semi-Synthetic Modification

Semi-synthetic methods involve modifying existing polymyxins through hydrolysis or acylation. For instance, polymyxin can be hydrolyzed to yield various shorter peptides, such as polymyxin nonapeptide or decapeptide, using enzymes like polymyxin acylase or papain .

Molecular Structure Analysis

The molecular structure of polymyxins consists of a cyclic heptapeptide linked to a fatty acyl chain. The heptapeptide includes several key amino acids that contribute to its antibacterial activity. The general structure can be represented as follows:

  • Cyclic Heptapeptide: Comprised of amino acids such as D-α,γ-diaminobutyric acid and L-threonine.
  • Fatty Acyl Chain: This hydrophobic segment is crucial for membrane interaction and permeability.

The structural variations among different polymyxins arise from differences in the fatty acid chain length and composition, which can significantly influence their pharmacological properties .

Chemical Reactions Analysis

Polymyxins undergo various chemical reactions that can modify their structure and activity:

  1. Hydrolysis: Enzymatic hydrolysis can lead to shorter peptide forms with altered activity profiles.
  2. Acylation Reactions: Modifications at the N-terminus or within the cyclic structure can enhance antimicrobial properties or reduce toxicity .
  3. Photolabeling Studies: Recent research has explored the synthesis of photoprobe derivatives for studying interactions with bacterial membranes .

These reactions are critical for developing new derivatives with improved efficacy against resistant strains.

Mechanism of Action

Polymyxins exert their antibacterial effects primarily through disruption of the bacterial cell membrane. The mechanism involves:

  1. Membrane Interaction: The fatty acyl chain allows polymyxins to insert into the lipid bilayer of Gram-negative bacteria.
  2. Disruption of Membrane Integrity: This insertion leads to increased permeability, resulting in leakage of cellular contents and ultimately cell death.
  3. Binding to Lipopolysaccharides: Polymyxins bind strongly to lipopolysaccharides found in the outer membrane of Gram-negative bacteria, which is critical for their activity .

This dual mechanism makes them particularly effective against bacteria that have developed resistance to other classes of antibiotics.

Physical and Chemical Properties Analysis

Polymyxins possess several notable physical and chemical properties:

  • Solubility: They are generally soluble in water due to their polar amino acid residues but may exhibit variable solubility based on the fatty acyl chain.
  • Stability: Polymyxins are relatively stable under acidic conditions but can be hydrolyzed in alkaline environments.
  • Molecular Weight: The molecular weight varies among different polymyxin derivatives, typically ranging from about 1,000 to 1,200 daltons depending on the specific variant .

These properties influence their formulation and delivery in clinical settings.

Applications

Polymyxins have several significant applications:

  1. Antibiotic Therapy: They are primarily used for treating severe infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.
  2. Research Tools: Polymyxins are used in microbiological research to study membrane dynamics and resistance mechanisms in bacteria.
  3. Development of Derivatives: Ongoing research aims to create new variants with enhanced efficacy and reduced toxicity profiles for clinical use .
Introduction to Polymyxins

Historical Discovery and Classification of Polymyxin Antibiotics

Polymyxins were first isolated in 1947 from the soil bacterium Paenibacillus polymyxa (formerly Bacillus polymyxa) [4] [7]. These cyclic lipopeptide antibiotics were initially classified into multiple groups (A–E) based on their structural variations, with Polymyxin B and Polymyxin E (colistin) emerging as clinically significant [4] [10]. By the 1960s, they were used against Gram-negative infections but fell out of favor in the 1970s due to nephrotoxicity and neurotoxicity concerns [1] [4]. Their classification reflects their peptide sequences and fatty acid constituents: Polymyxin B contains D-phenylalanine at position 6, while colistin contains D-leucine [4] [9].

Table 1: Historical Timeline of Polymyxin Development

YearEvent
1947Initial isolation from Paenibacillus polymyxa
1950sClinical introduction for Gram-negative infections
1970sClinical use declines due to toxicity concerns
1990sResurgence begins with rise of multidrug-resistant pathogens
2010sWHO designates carbapenem-resistant pathogens as "Priority 1 Critical"

Structural Characteristics of Polymyxin B and Colistin

Polymyxins share a conserved decapeptide structure featuring a cyclic heptapeptide ring and a linear tripeptide tail. Five L-α,γ-diaminobutyric acid (Dab) residues confer cationic properties essential for binding lipopolysaccharides (LPS) [2] [4]. The N-terminal fatty acyl chain and hydrophobic residues at positions 6 and 7 facilitate membrane insertion [4] [9].

Key Structural Variations:

  • Polymyxin B Components: Include B1 (6-methyloctanoic acid), B2 (6-methylheptanoic acid), B3 (octanoic acid), B4 (heptanoic acid), and B6 (3-hydroxy-6-methyloctanoic acid) [5] [9].
  • Colistin Components: Feature E1–E4 and E7, differing in fatty acyl chains (e.g., E1: 6-methyloctanoic acid; E2: 6-methylheptanoic acid) [4].

Table 2: Structural Components of Polymyxin Antibiotics

Polymyxin TypePosition 6 ResiduePosition 7 ResidueMajor Fatty Acyl Components
Polymyxin BD-phenylalanineLeucine6-methyloctanoic acid (B1), 6-methylheptanoic acid (B2)
Colistin (Polymyxin E)D-leucineLeucine6-methyloctanoic acid (E1), 6-methylheptanoic acid (E2)

The amphipathic design enables dual functionality: cationic regions electrostatically bind LPS phosphates, while hydrophobic segments penetrate bacterial membranes [2] [7]. Minor structural changes significantly alter activity; removal of the fatty acyl chain (e.g., polymyxin B nonapeptide) abolishes bactericidal effects but retains LPS-neutralizing capacity [2] [6].

Global Resurgence in Clinical Use Due to Multidrug-Resistant Pathogens

The emergence of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) resistant to carbapenems and other last-line antibiotics forced the reintroduction of polymyxins after the 1990s [1] [4]. The World Health Organization declared carbapenem-resistant A. baumannii a "Priority 1 Critical" pathogen in 2017, emphasizing the therapeutic reliance on polymyxins [3] [8].

Drivers of Resurgence:

  • Antibiotic Development Stagnation: No novel Gram-negative antibiotics were developed between the 1970s–2000s [1] [4].
  • Pandemic Pressures: SARS-CoV-2 increased polymyxin usage for secondary bacterial infections, elevating resistance rates in ICUs [3] [8].
  • Global Resistance Trends:
  • A. baumannii resistance reached 52–91% in COVID-19 wards in Iran and China [3].
  • Overall colistin resistance in Gram-negative ICU infections rose from 4% (pre-2015) to 6% (2015–2019) [8].

Table 3: Regional Resistance Patterns to Polymyxins

RegionResistance Rate (%)Dominant PathogensKey Findings
Europe8.24Pseudomonas aeruginosa, K. pneumoniaeHighest pre-pandemic resistance
Asia3.60Acinetobacter baumannii73.7% resistance in Egyptian ICUs (2023)
Americas3.78K. pneumoniaeNDM-1 producers drive polymyxin dependence
Africa0.00Limited dataUnder-surveillance constraints

Resistance primarily arises through LPS modifications regulated by two-component systems (e.g., PhoPQ, PmrAB). These systems activate lipid A alterations—such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine additions—that reduce membrane electronegativity [1] [2] [6]. Plasmid-borne mcr genes further enable mobile colistin resistance, with 8 variants identified globally by 2024 [6] [8]. Pharmacodynamic optimization and combination therapies are now critical to preserving efficacy against multidrug-resistant strains [1] [4].

Properties

CAS Number

1406-11-7

Product Name

Polymyxin

IUPAC Name

[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamic acid

Molecular Formula

C48H82N16O14

Molecular Weight

1107.3 g/mol

InChI

InChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1

InChI Key

WGRSQPZAOZIPGC-VVYZPAMCSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN

Synonyms

Polymyxin
Polymyxin M
Polymyxins

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.